molecular formula C28H22BrN5OS B11669020 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide

2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide

Cat. No.: B11669020
M. Wt: 556.5 g/mol
InChI Key: VJSBQAIYIMMKID-NDZAJKAJSA-N
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Description

2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a bromophenyl group, a phenyl group, and a naphthyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by the reaction of the triazole derivative with a thiol compound.

    Condensation with Naphthyl Aldehyde: The final step involves the condensation of the triazole-sulfanyl derivative with naphthyl aldehyde to form the desired acetohydrazide.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, leading to the formation of reduced derivatives.

    Condensation: The acetohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activities.

    Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The bromophenyl and naphthyl groups can enhance the compound’s binding affinity to its targets. The sulfanyl group can undergo redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide can be compared with other similar compounds, such as:

    2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3-Hydroxyphenyl)methylidene]acetohydrazide: This compound has a hydroxyphenyl group instead of a naphthyl group, which may alter its biological activity and binding affinity.

    2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-Hydroxyphenyl)methylidene]acetohydrazide: Similar to the previous compound, but with a different position of the hydroxy group, leading to different chemical properties.

    2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(4-Hydroxyphenyl)methylidene]acetohydrazide: Another variant with a hydroxyphenyl group, which may have unique biological activities.

These similar compounds highlight the importance of the specific substituents on the triazole ring and their impact on the compound’s properties and applications.

Properties

Molecular Formula

C28H22BrN5OS

Molecular Weight

556.5 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-1-ylethylideneamino]acetamide

InChI

InChI=1S/C28H22BrN5OS/c1-19(24-13-7-9-20-8-5-6-12-25(20)24)30-31-26(35)18-36-28-33-32-27(21-14-16-22(29)17-15-21)34(28)23-10-3-2-4-11-23/h2-17H,18H2,1H3,(H,31,35)/b30-19+

InChI Key

VJSBQAIYIMMKID-NDZAJKAJSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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